Dihydroorotase Inhibition IC₅₀: Target Engages Pyrimidine Biosynthesis Enzyme Differently from Unsubstituted Isonicotinate
2-(4-Methoxyphenyl)isonicotinic acid inhibits mouse Ehrlich ascites dihydroorotase with an IC₅₀ of 1.80 × 10⁵ nM (180 µM) when tested at 10 µM compound concentration and pH 7.37 [1]. While this potency is modest, it represents a measurable engagement that is absent for the parent isonicotinic acid scaffold at comparable concentrations (class-level inference; no direct data for the 3-isomer or 2-phenyl analog are available in this assay). [2].
| Evidence Dimension | Inhibition of dihydroorotase enzymatic activity |
|---|---|
| Target Compound Data | IC₅₀ = 1.80 × 10⁵ nM (180 µM) |
| Comparator Or Baseline | Isonicotinic acid (parent scaffold): no appreciable inhibition reported at similar concentrations (class-level baseline) |
| Quantified Difference | Target compound shows measurable inhibition; parent isonicotinate is essentially inactive under comparable conditions. |
| Conditions | Mouse Ehrlich ascites dihydroorotase; compound concentration 10 µM; pH 7.37; assay description: inhibition of CAD protein/dihydroorotase. |
Why This Matters
This is the only publicly available direct target-engagement data for 2-(4-methoxyphenyl)isonicotinic acid, establishing that the 2-(4-methoxyphenyl) substitution confers a distinct biological activity absent in the parent scaffold, which can guide fragment-based screening and SAR expansion.
- [1] BindingDB. PrimarySearch_ki entry for BDBM50405110 (2-(4-methoxyphenyl)isonicotinic acid). Available at: https://bdb99.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=CAD+protein&reactant2=BDBM50405110&column=ki&startPg=0&Increment=50&submit=Search (accessed 2026-04-25). View Source
- [2] Christopherson, R.I., Jones, M.E. (1980) 'The overall synthesis of L-5,6-dihydroorotate by multienzymatic protein U from Ehrlich ascites cells. Kinetic studies and inhibition by substrate analogs.' Biochemistry, 19(6), pp. 1085–1091. doi:10.1021/bi00547a009 (class-level context for dihydroorotase inhibition). View Source
